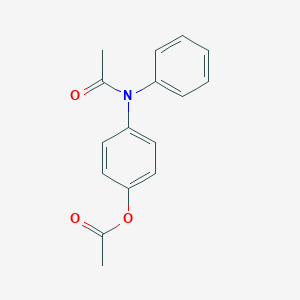

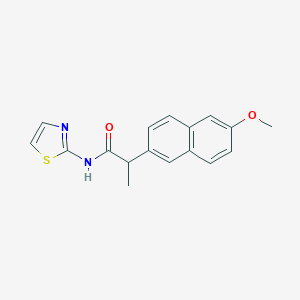

![molecular formula C12H13NO6 B353697 {2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid CAS No. 893781-54-9](/img/structure/B353697.png)

{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzodioxole derivatives are a class of organic compounds that contain a benzene ring fused to a dioxole ring . They are often used in the synthesis of pharmaceuticals and other bioactive compounds .

Molecular Structure Analysis

The molecular structure of benzodioxole derivatives can vary widely depending on the specific compound. For example, in the compound 2-{[(E)-1,3-Benzodioxol-5-yl]methyl-idene-amino}-benzoic acid, the dihedral angle between the aromatic rings is 23.8° .Chemical Reactions Analysis

The chemical reactions involving benzodioxole derivatives can also vary. In one study, a series of benzodioxole derivatives were synthesized and evaluated as COX inhibitors and cytotoxic agents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can vary. For example, 1,3-Benzodioxole is a colorless liquid that is practically insoluble .Scientific Research Applications

COX Inhibitors and Cytotoxic Agents

Benzodioxole derivatives, such as the one you mentioned, have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds have shown potent activity against both COX1 and COX2 enzymes . They have also demonstrated cytotoxic activity against the HeLa cervical cancer cell line .

Anti-Inflammatory Drugs

These compounds are being researched as non-steroidal anti-inflammatory drugs (NSAIDs) . NSAIDs are used for various therapeutic purposes globally due to their wide pharmacological effects, including analgesic, anti-inflammatory, and antipyretic effects .

Anticancer Activity

Benzodioxole derivatives have been designed and synthesized based on literature reports of the activity of indoles against various cancer cell lines . They have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cell Cycle Arrest and Apoptosis Induction

Some of these compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Microtubule-Targeting Agents

Indole-based compounds, such as benzodioxole derivatives, are being explored as microtubule-targeting agents . These agents cause mitotic blockade and cell apoptosis by modulating microtubule assembly .

Antimicrobial Activity

Although there is limited information available on the antimicrobial activity of “2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy acetic acid”, benzodioxole derivatives have been reported to exert good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Mechanism of Action

properties

IUPAC Name |

2-[2-[(6-methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c1-7-2-9-10(19-6-18-9)3-8(7)13-11(14)4-17-5-12(15)16/h2-3H,4-6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONZATMSFLMTKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)COCC(=O)O)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(6-Methyl-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy}acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(cyclopropylamino)carbonyl]phenyl}-5-(phenoxymethyl)-2-furamide](/img/structure/B353626.png)

![{5-chloro-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]phenyl}amine](/img/structure/B353674.png)

![N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}pyridine-2-carboxamide](/img/structure/B353681.png)

![Ethyl 2-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353723.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B353729.png)

![Methyl 4-[(2-fluorophenyl)sulfonylamino]benzoate](/img/structure/B353740.png)

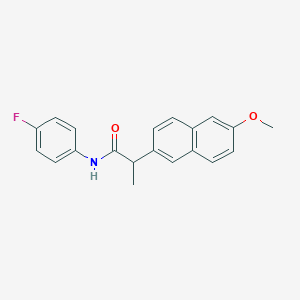

![2-(6-methoxy-2-naphthyl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B353768.png)

![N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B353795.png)